Cas no 120205-50-7 ((2R,3R)-3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid)
![(2R,3R)-3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid structure](https://fr.kuujia.com/scimg/cas/120205-50-7x500.png)
120205-50-7 structure
Nom du produit:(2R,3R)-3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid
Numéro CAS:120205-50-7
Le MF:C14H25NO5
Mégawatts:287.352004766464
MDL:MFCD18157735
CID:1031657
PubChem ID:11033491
(2R,3R)-3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- (2R,3R)-3-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid
- (2R,3R)-BOC-dolaproine
- ((2R,3R)-3-((S)-1-(tertbutoxycarbonyl)pyrrolidin-2-yl)-3-Methoxy-2-Methylpropanoic acid
- Boc-Dap
- DOLPROLINE
- N-Boc-dolaproline
- N-Boc-dolaproline acid
- (2R,3R)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid
- N-Boc-dolaproine
- EOS-60617
- Dolastatin 10 intermediate Dap
- N-Boc-Dolaproline (K salt) (N-Boc-DAP-K salt) (free acid)
- (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-Methoxy-2-Methylpropanoic acid (DAP)
- (2R,3R)-3-((S)-1-(tertbutoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid
- AK126815
- LNEHHTWYEBGHBY-OUAUKWLOSA-N
- RL00796
- OR3
- AMY30680
- VEA20550
- (2R,3R)-3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid
- J-500005
- (2R,3R)-3-((S)-1-(t-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanic acid
- HY-33046
- AKOS016012593
- DS-5307
- AKOS016016040
- SCHEMBL903564
- CS-B0750
- (2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid
- MFCD18157735
- DTXSID60452743
- 120205-50-7
- BP-20231
- 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-ss-methoxy-a-methyl-, (aR,ssR,2S)-; 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-ss-methoxy-a-methyl-, [2S-[2R*(aS*,ssS*)]]-; (aR,ssR,2S)-1-[(1,1-Dimethylethoxy)carbonyl]-ss-methoxy-
-
- MDL: MFCD18157735
- Piscine à noyau: 1S/C14H25NO5/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11H,6-8H2,1-5H3,(H,16,17)/t9-,10+,11-/m1/s1
- La clé Inchi: LNEHHTWYEBGHBY-OUAUKWLOSA-N
- Sourire: O(C([H])([H])[H])[C@]([H])([C@]([H])(C(=O)O[H])C([H])([H])[H])[C@]1([H])C([H])([H])C([H])([H])C([H])([H])N1C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
Propriétés calculées
- Qualité précise: 287.17300
- Masse isotopique unique: 287.17327290g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 6
- Complexité: 363
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 3
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.7
- Surface topologique des pôles: 76.1
Propriétés expérimentales
- Dense: 1.133±0.06 g/cm3 (20 ºC 760 Torr),
- Point d'ébullition: 397.8±17.0°C at 760 mmHg
- Solubilité: Légèrement soluble (2 G / l) (25 ºC),
- Le PSA: 76.07000
- Le LogP: 2.05950
(2R,3R)-3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Sealed in dry,2-8°C
(2R,3R)-3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM248147-100mg |
Boc-Dap |
120205-50-7 | 95% | 100mg |
$52 | 2023-02-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3218-100MG |
(2R,3R)-3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid |
120205-50-7 | 97% | 100MG |
¥ 316.00 | 2023-03-15 | |
eNovation Chemicals LLC | Y1102188-10G |
(2R,3R)-3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid |
120205-50-7 | 97% | 10g |
$560 | 2024-07-21 | |
ChemScence | CS-B0750-1g |
N-Boc-dolaproine |
120205-50-7 | 99.93% | 1g |
$303.0 | 2022-04-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3218-5G |
(2R,3R)-3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid |
120205-50-7 | 97% | 5g |
¥ 2,653.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3218-500MG |
(2R,3R)-3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid |
120205-50-7 | 97% | 500MG |
¥ 825.00 | 2023-03-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD247924-1g |
Boc-Dap |
120205-50-7 | 95+% | 1g |
¥1405.00 | 2021-08-18 | |
abcr | AB452371-1 g |
(2R,3R)-3-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid; . |
120205-50-7 | 1g |
€523.60 | 2023-07-18 | ||
abcr | AB452371-5 g |
(2R,3R)-3-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid; . |
120205-50-7 | 5g |
€1,210.60 | 2023-07-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KI195-100mg |
(2R,3R)-3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid |
120205-50-7 | 95+% | 100mg |
1116CNY | 2021-05-08 |
(2R,3R)-3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid Méthode de production
(2R,3R)-3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid Littérature connexe
-
Qianqian Wang,Yusuke Matsuo,Ambara R. Pradipta,Naohiro Inohara,Yukari Fujimoto,Koichi Fukase Org. Biomol. Chem. 2016 14 1013
-
Amani Ben Jrad,Hussein Kanso,Delphine Raviglione,Thierry Noguer,Nicolas Inguimbert,Carole Calas-Blanchard Chem. Commun. 2019 55 12821
-
Mena Asha Krishnan,Kratika Yadav,Paul Roach,Venkatesh Chelvam Biomater. Sci. 2021 9 2295
-
Chao Liu,Yan Zou,Honggang Hu,Yunyun Jiang,Luping Qin RSC Adv. 2019 9 5438
-
5. Design and structure of a novel Neurokinin A receptor antagonist cyclo(-Met1-Asp2-Trp3-Phe4-Dap5-Leu6-)cyclo(2β-5β)Vincenzo Pavone,Angelina Lombardi,Flavia Nastri,Michele Saviano,Ornella Maglio,Gabriella D'Auria,Laura Quartara,Carlo Alberto Maggi,Carlo Pedone J. Chem. Soc. Perkin Trans. 2 1995 987
Related Articles
-
Propriétés et Utilisation de l'Alfuzosin Hydrochloride en Chimie Bio-pharmaceutique L'alfuzosine hyd……Jun 19, 2025
-
Rôle et mécanismes de l'action du Saikosaponin D dans les applications bio-pharmaceutiques Rôle……Jun 17, 2025
-
Caractérisation et applications de 4-(Methylamino)-3-nitrobenzoïque acide en chimie bio-pharma……Jun 19, 2025
-
L'Utilisation de Dipentaérythritol dans les Formulations Pharmaceutiques Profil du Produit : Dipenta……Jun 19, 2025
-
Licochalcone A : Un Nouveau Jardin de Possibilités dans la Chimie Bio-Pharmaceutique Licochalc……Jun 19, 2025
120205-50-7 ((2R,3R)-3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid) Produits connexes
- 132149-81-6(Boc-dil)
- 1060811-90-6(1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-one)
- 207986-23-0(2'-Fluoro-3'-(trifluoromethyl)propiophenone)
- 339275-73-9((3-{[(2-Methylphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone)
- 1448903-45-4(Fmoc-N-Me-Glu(Obzl)-OH)
- 1172303-54-6(N-(3-fluoro-4-methylphenyl)-2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide)
- 1806989-12-7(5-(Difluoromethyl)-3-methoxy-2-nitropyridine-4-methanol)
- 828252-05-7(3-PYRIDINEACETIC ACID, 1,6-DIHYDRO-1-METHYL-6-OXO-, METHYL ESTER)
- 1211589-29-5(Methyl 5-chloro-1H-imidazole-2-carboxylate)
- 1806281-30-0(7-(Trifluoromethylthio)benzo[d]oxazole-2-sulfonyl chloride)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:120205-50-7)(2R,3R)-3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid

Pureté:99%
Quantité:5g
Prix ($):362.0